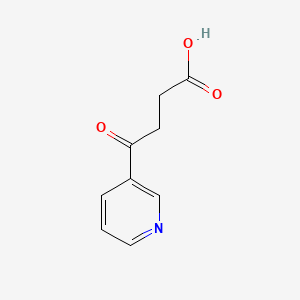
Sulforaphan-N-Acetylcystein
Übersicht
Beschreibung
DL-Sulforaphane N-acetyl-L-cysteine is a compound known for its potential therapeutic properties. It is a metabolite of sulforaphane, a compound found in cruciferous vegetables like broccoli. DL-Sulforaphane N-acetyl-L-cysteine has been studied for its ability to inhibit histone deacetylase (HDAC) and its potential use in cancer research due to its longer half-life and better blood-brain barrier permeability compared to sulforaphane .
Wissenschaftliche Forschungsanwendungen
DL-Sulforaphan N-Acetyl-L-Cystein hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung der Schwefelchemie verwendet.
Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse wie Autophagie und Apoptose untersucht.
Medizin: DL-Sulforaphan N-Acetyl-L-Cystein wird auf seine potenziellen therapeutischen Wirkungen bei der Krebsbehandlung, dem Neuro- und dem Entzündungshemmung untersucht.
5. Wirkmechanismus
DL-Sulforaphan N-Acetyl-L-Cystein übt seine Wirkungen über mehrere molekulare Pfade aus:
HDAC-Hemmung: Es hemmt Histon-Deacetylase, was zu Veränderungen der Genexpression und Induktion der Apoptose in Krebszellen führt.
ERK-Signalweg-Aktivierung: Die Verbindung aktiviert den extrazellulären signalregulierten Kinase (ERK)-Signalweg, der die Autophagie und die Herunterregulierung der α-Tubulin-Expression fördert.
Wirkmechanismus
Detoxification of Carcinogens and Oxidants: SFN-NAC acts as an indirect antioxidant by modulating the expression of phase II enzymes. It protects cells from excessive free radical production by inhibiting mutagenic factors (phase I) and activating detoxification factors (phase II) like glutathione (GSH) .
Cell Cycle Arrest: SFN-NAC arrests the cell cycle in the G2/M and G1 phases, inhibiting cell proliferation .
Mode of Action
SFN-NAC interacts with its targets through various mechanisms:
Activation of Apoptosis: SFN-NAC activates apoptosis, limiting the multiplication of mutated cancer cells .
Biochemical Pathways
SFN-NAC affects several pathways:
Nrf2 Pathway: SFN-NAC activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes and detoxification factors .
Keap1-Nrf2 Interaction: SFN-NAC disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and regulate gene expression .
Pharmacokinetics
SFN-NAC’s ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability:
Absorption: SFN-NAC can be isolated from cruciferous vegetables via solvent extraction or macroporous resins .
Distribution: It is stored in plants as glucosinolates and converted into SFN during extraction .
Metabolism: Myrosinase catalyzes the conversion of glucosinolates to SFN .
Result of Action
SFN-NAC’s action leads to:
DNA Protection: By inhibiting mutagenic factors, SFN-NAC protects DNA .
Limiting Cancer Cell Proliferation: SFN-NAC inhibits the process of neogenesis and metastasis .
Action Environment
Environmental factors influence SFN-NAC’s efficacy and stability:
Biochemische Analyse
Biochemical Properties
Sulforaphane-N-acetylcysteine has been shown to have similar pharmacological activities to those of sulforaphane . It can act via ERK to destroy microtubules and inhibit cell growth in lung cancer cells . It also activates autophagy-mediated downregulation of α-tubulin expression via the ERK pathway .
Cellular Effects
Sulforaphane-N-acetylcysteine has been shown to have significant effects on various types of cells. It can inhibit pancreatic cancer cell growth, promote apoptosis, curb colony formation, and temper the migratory and invasion ability of pancreatic cancer cells . It also decreases the levels of transforming growth factor-β1-induced fibronectin, alpha-smooth muscle actin, and collagen, which are major mediators of fibrosis, in MRC-5 fibroblast cells .
Molecular Mechanism
The molecular mechanism of action of Sulforaphane-N-acetylcysteine involves the activation of the ERK pathway . This activation leads to the destruction of microtubules and the inhibition of cell growth . It also leads to the autophagy-mediated downregulation of α-tubulin expression .
Temporal Effects in Laboratory Settings
The effects of Sulforaphane-N-acetylcysteine over time in laboratory settings have been studied. It has been shown that Sulforaphane-N-acetylcysteine can induce cell-cycle arrest in the G2/M phase and dose-dependently induce intracellular ERK activation, autophagy, and α-tubulin downregulation .
Dosage Effects in Animal Models
In animal models, Sulforaphane-N-acetylcysteine has been shown to have similar clearance when administered intravenously; however, Sulforaphane-N-acetylcysteine showed markedly superior absorption when administered orally . Although the plasma Sulforaphane-N-acetylcysteine concentration was low owing to poor absorption following oral administration, Sulforaphane-N-acetylcysteine was converted to sulforaphane in vivo, as in plasma .
Metabolic Pathways
Sulforaphane-N-acetylcysteine is involved in the mercapturic acid pathway . After intake, sulforaphane is metabolized through this pathway, involving its conjugation with glutathione .
Transport and Distribution
Sulforaphane-N-acetylcysteine is well absorbed in the intestine, with an absolute bioavailability of approximately 82% at 0.5 mg/kg . The bioavailability decreases as the dose increases to 5 mg/kg, suggesting non-linear pharmacokinetics in rats .
Subcellular Localization
It has been suggested that Sulforaphane-N-acetylcysteine may activate NAMPT, providing valuable insights into a possible mechanism underlying its diverse biological effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: DL-Sulforaphan N-Acetyl-L-Cystein kann durch eine Reihe chemischer Reaktionen, ausgehend von Sulforaphan, synthetisiert werden. Die Synthese beinhaltet die Acetylierung von Sulforaphan mit N-Acetyl-L-Cystein unter spezifischen Reaktionsbedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und kann das Erhitzen und Rühren umfassen, um eine vollständige Reaktion sicherzustellen .
Industrielle Produktionsmethoden: Die industrielle Produktion von DL-Sulforaphan N-Acetyl-L-Cystein folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität, und die Reaktionsbedingungen werden für maximale Ausbeute und Reinheit optimiert. Das Endprodukt wird durch Kristallisation oder chromatographische Verfahren gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: DL-Sulforaphan N-Acetyl-L-Cystein unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Sie kann reduziert werden, um Thiole und andere reduzierte Schwefelverbindungen zu bilden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Schwefelatom.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter milden Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiole und reduzierte Schwefelverbindungen.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
DL-Sulforaphan N-Acetyl-L-Cystein ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner längeren Halbwertszeit und besseren Blut-Hirn-Schranken-Permeabilität einzigartig. Zu den ähnlichen Verbindungen gehören:
Sulforaphan: Die Stammverbindung, die für ihre chemotherapeutischen Eigenschaften bekannt ist.
N-Acetyl-L-Cystein: Ein Vorläufer von Glutathion und bekannt für seine antioxidativen Eigenschaften.
Sulforaphan-Glucosinolat: Ein natürlich vorkommender Vorläufer von Sulforaphan, der in Kreuzblütlern vorkommt.
DL-Sulforaphan N-Acetyl-L-Cystein zeichnet sich durch seine verbesserte Stabilität und Bioverfügbarkeit aus, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine involves the reaction of N-Acetyl-D-cysteine with 4-(methanesulfinyl)butyl isocyanate in the presence of a base to form the desired product.", "Starting Materials": [ "N-Acetyl-D-cysteine", "4-(methanesulfinyl)butyl isocyanate", "Base (e.g. triethylamine)" ], "Reaction": [ "N-Acetyl-D-cysteine is dissolved in a suitable solvent (e.g. DMF) and cooled to 0-5°C.", "4-(methanesulfinyl)butyl isocyanate is added dropwise to the reaction mixture with stirring.", "The reaction mixture is allowed to warm to room temperature and stirred for several hours.", "A base (e.g. triethylamine) is added to the reaction mixture to neutralize the acid byproduct.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography to obtain the desired product." ] } | |
CAS-Nummer |
334829-66-2 |
Molekularformel |
C11H20N2O4S3 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/t9-,20?/m0/s1 |
InChI-Schlüssel |
IIHBKTCHILXGOT-KMYGYIBBSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC(=S)NCCCCS(=O)C)C(=O)O |
SMILES |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O |
Aussehen |
Assay:≥98%A crystalline solid |
Synonyme |
N-Acetyl-S-[[[4-(methylsulfinyl)butyl]amino]thioxomethyl]-L-cysteine; Sulforaphane NAC; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential chemopreventive activities of SFN-NAC?
A: Research indicates that SFN-NAC, similar to its parent compound SFN, displays promising chemopreventive effects. Studies in A/J mice models demonstrated that dietary administration of SFN-NAC significantly reduced both the incidence and multiplicity of lung adenocarcinomas induced by tobacco carcinogens. [] This protective effect was linked to a reduction in proliferating cell nuclear antigen, indicating reduced cell proliferation, and an increase in apoptosis markers like caspase-3 within lung tumors. [] These findings suggest that SFN-NAC could potentially serve as a chemopreventive agent, particularly in individuals at high risk for lung cancer.
Q2: How does SFN-NAC impact prostate cancer cells?
A: In vitro studies utilizing human prostate cancer cell lines (DU145 and PC-3) revealed that SFN-NAC effectively induces apoptosis, a form of programmed cell death. [] Mechanistically, SFN-NAC treatment led to an upregulation of the pro-apoptotic protein Bak and a downregulation of the anti-apoptotic protein Bcl-2. [] This shift in the balance of these proteins promotes the activation of caspase-3, a key executioner caspase in the apoptotic pathway, ultimately leading to cancer cell death. []
Q3: What is the role of SFN-NAC in ameliorating dextran sulfate sodium (DSS)-induced colitis?
A: Studies in mice models of DSS-induced colitis have unveiled the potential of SFN-NAC in mitigating colitis symptoms. When administered in conjunction with broccoli seed extract (BSE), a rich source of glucoraphanin, the precursor to SFN, SFN-NAC contributed to the improvement of various colitis parameters. [] This combined treatment effectively reduced body weight loss, suppressed pro-inflammatory cytokines (IL-6, TNF-α, IL-1β), and elevated the anti-inflammatory cytokine IL-10. [] Furthermore, the combination enhanced the activities of antioxidant enzymes like superoxide dismutase and glutathione, suggesting a protective effect against oxidative stress in the colon. []
Q4: How does SFN-NAC influence the gut microbiota and intestinal barrier function?
A: Evidence points towards a beneficial modulation of the gut microbiota composition by SFN-NAC, particularly when co-administered with BSE. This combination led to an increase in the abundance of beneficial bacteria like Alistipeds, Coriobacteriaceae UCG-002, and Bifidobacterium, while reducing the prevalence of potentially harmful taxa like Escheichia-Shinella and Parabacteroides. [] This shift in microbiota composition was associated with increased production of short-chain fatty acids (SCFAs), known for their anti-inflammatory and gut-protective properties. [] Furthermore, SFN-NAC, along with BSE, aided in repairing the intestinal barrier by upregulating the expression of tight junction proteins (claudin-1, occludin, and zonula occludens-1), crucial components for maintaining intestinal integrity. []
Q5: What is the significance of the mercapturic acid pathway in relation to SFN-NAC?
A: The mercapturic acid pathway plays a crucial role in the metabolism of SFN. Following its absorption, SFN undergoes conjugation with glutathione, primarily in the liver. [] This conjugation reaction leads to the formation of SFN-glutathione, which is further metabolized to SFN-cysteine and ultimately to SFN-NAC, the major excretory product found in urine. [, ] While SFN-NAC was initially considered an inactive metabolite, emerging evidence suggests it retains biological activity and may contribute to the overall health benefits attributed to SFN consumption. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


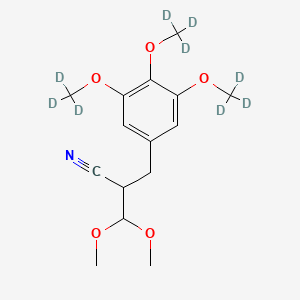
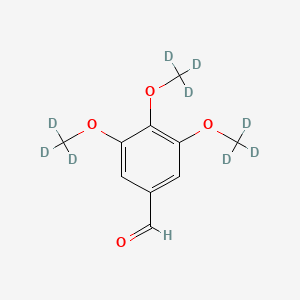

![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)
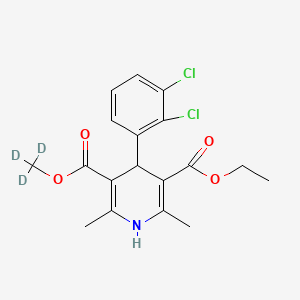
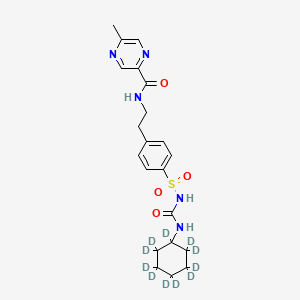
![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)


